

TEAD-IN-12 mechanism of action in Hippo pathway

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An In-Depth Technical Guide to the Mechanism of Action of **TEAD-IN-12** in the Hippo Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of tissue growth, and its dysregulation is a key driver in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of this pathway. When the Hippo pathway is inactive, the coactivators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the TEAD-YAP/TAZ interaction has become a major focus for oncology drug development.

TEAD-IN-12 (also known as 58B) is an orally active, potent TEAD inhibitor with a reported IC50 of less than 100 nM.[1][2] While detailed public data on **TEAD-IN-12** is limited, it belongs to a class of inhibitors that function by targeting the highly conserved central lipid pocket of TEAD proteins. This guide will detail the mechanism of action of this class of inhibitors, using **TEAD-IN-12** as a key example, and provide the quantitative data, experimental methodologies, and pathway visualizations required for a comprehensive technical understanding.

The Hippo Pathway and the Role of TEAD



The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). This phosphorylation leads to their sequestration in the cytoplasm and subsequent degradation.[3][4]

In many cancers, particularly those with mutations in upstream Hippo pathway components like Neurofibromin 2 (NF2), this kinase cascade is inactive.[5] This allows unphosphorylated YAP and TAZ to accumulate in the nucleus, where they bind to TEAD transcription factors (TEAD1-4). The resulting YAP/TAZ-TEAD complex then recruits other factors to activate the transcription of target genes, such as CTGF and CYR61, which drive tumor growth, metastasis, and therapy resistance.[3][4][5]

Mechanism of Action: TEAD Palmitoylation Pocket Inhibition

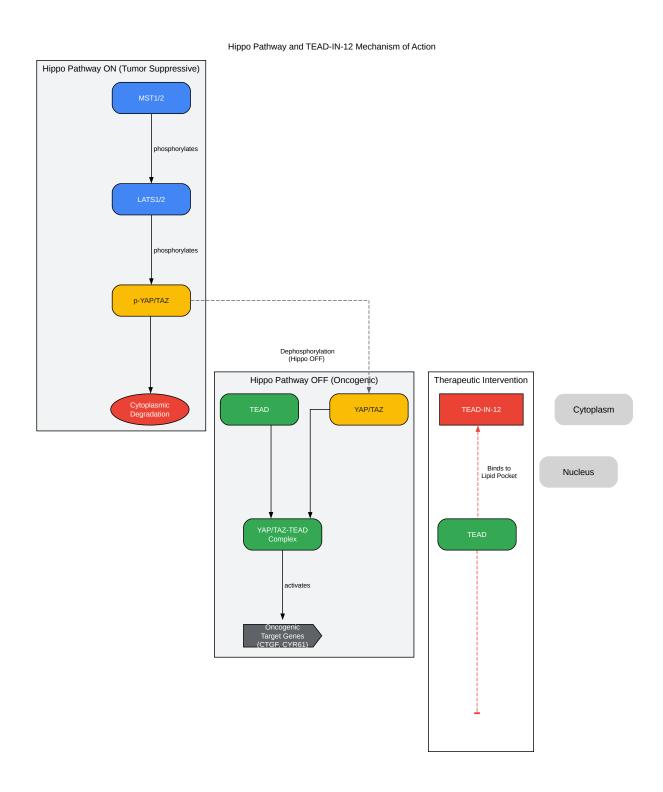
TEAD proteins contain a central, hydrophobic lipid-binding pocket. A critical post-translational modification, S-palmitoylation, occurs at a conserved cysteine residue within this pocket.[6] This lipid modification is essential for the stability of TEAD proteins and for mediating the interaction with YAP/TAZ.[5][6][7]

TEAD-IN-12 and similar small molecules are designed to occupy this central lipid pocket.[6][8] [9] By binding within this pocket, these inhibitors function through one or more of the following mechanisms:

- Allosteric Inhibition of YAP/TAZ Interaction: The binding of the inhibitor to the lipid pocket induces a conformational change in the TEAD protein that prevents its interaction with YAP or TAZ. This is an allosteric mechanism, as the inhibitor does not directly compete with YAP/TAZ at their binding interface.[7][8]
- Inhibition of Palmitoylation: The inhibitor physically blocks the conserved cysteine residue, preventing the covalent attachment of palmitate. The absence of this lipid modification disrupts TEAD's transcriptional activity.[5][10]
- Protein Destabilization: By preventing palmitoylation, which is critical for TEAD stability,
 these inhibitors can lead to the degradation of TEAD proteins.[5][7]



This multi-pronged mechanism effectively shuts down TEAD-dependent transcription, leading to the suppression of cancer cell proliferation.





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Caption: Mechanism of TEAD-IN-12 in the Hippo Pathway.

Quantitative Data

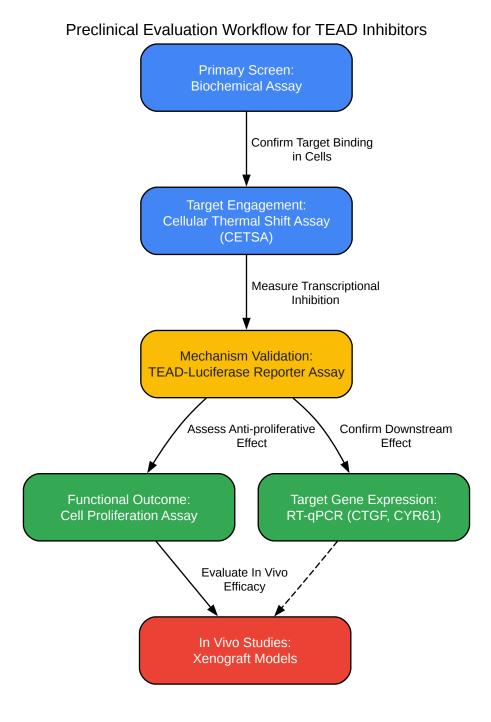
While specific biochemical data for **TEAD-IN-12** is not extensively published beyond an IC50 of <100 nM, the following table summarizes publicly available potency data for other well-characterized TEAD palmitoylation pocket inhibitors.[1][2] This provides a comparative landscape for this class of compounds.

Compound	Target/Assay	Method	Potency Value	Reference
TEAD-IN-12 (58B)	TEAD	Not Specified	IC50 < 100 nM	[1][2]
VT-107	pan-TEAD auto- palmitoylation	Biochemical Assay	IC50 = 4.93 nM	[11]
K-975	Proliferation (NF2-null cells)	Cell-based Assay	IC50 ≈ 10-100 nM	[8][12]
GNE-7883	Proliferation (OVCAR-8 cells)	Cell-based Assay	EC50 = 115 nM	[13]
GNE-7883	Proliferation (NCI-H226 cells)	Cell-based Assay	EC50 = 333 nM	[13]
MYF-03-176	TEAD Transcriptional Activity	Luciferase Reporter Assay	IC50 = 11 nM	[14]
DC-TEAD3in03	TEAD3 auto- palmitoylation	Biochemical Assay	IC50 = 0.16 μM	[7]

Experimental Protocols

The characterization of TEAD inhibitors like **TEAD-IN-12** involves a cascade of biochemical and cell-based assays to confirm target engagement, mechanism of action, and cellular efficacy.





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Caption: A typical experimental workflow for evaluating TEAD inhibitors.

Protocol: TEAD-YAP Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay



This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between TEAD and YAP.

- Reagents & Materials:
 - Recombinant His-tagged TEAD protein (YAP-binding domain).
 - Biotinylated YAP peptide corresponding to the TEAD-binding domain.
 - Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 0.01% Tween-20, 1 mM DTT.[15]
 - Terbium (Tb)-conjugated anti-His antibody (FRET donor).
 - Streptavidin-d2 (FRET acceptor).
 - 384-well low-volume assay plates.
 - Test compounds (e.g., TEAD-IN-12) serially diluted in DMSO.
- Procedure:
 - 1. Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the assay wells.
 - 2. Add 4 μ L of His-TEAD protein (final concentration ~5 nM) to each well and incubate for 30 minutes at room temperature.[15]
 - 3. Add 4 µL of biotinylated YAP peptide (final concentration ~10 nM) to the mixture.
 - 4. Prepare a detection mix containing Tb-anti-His antibody and Streptavidin-d2 in assay buffer.
 - 5. Add 10 µL of the detection mix to each well.
 - 6. Incubate the plate for 60-120 minutes at room temperature, protected from light.
 - 7. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.
- Data Analysis:



- 1. Calculate the 665/620 nm emission ratio for each well.
- 2. Normalize the data to high (DMSO vehicle) and low (no YAP peptide) controls.
- 3. Plot the normalized response against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: 8xGTIIC-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TEAD-YAP complex.

- · Reagents & Materials:
 - Hippo-deficient cancer cell line (e.g., NCI-H226, NF2-null).
 - 8xGTIIC-luciferase reporter plasmid (contains tandem TEAD binding sites driving firefly luciferase expression).
 - Renilla luciferase plasmid (for normalization).
 - Transfection reagent (e.g., Lipofectamine 3000).
 - Dual-Luciferase Reporter Assay System.
 - 96-well cell culture plates.
- Procedure:
 - 1. Seed NCI-H226 cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well.
 - 2. After 24 hours, co-transfect the cells with the 8xGTIIC-luciferase and Renilla luciferase plasmids according to the manufacturer's protocol.
 - 3. After another 24 hours, replace the medium with fresh medium containing serially diluted **TEAD-IN-12** or DMSO vehicle.
 - 4. Incubate the cells for 18-24 hours.



- 5. Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the Dual-Luciferase Reporter Assay System.
- Data Analysis:
 - 1. For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.
 - 2. Normalize these ratios to the DMSO-treated control wells.
 - 3. Plot the normalized transcriptional activity against the logarithm of compound concentration to calculate the IC50 value.

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

This assay assesses the functional impact of TEAD inhibition on cancer cell viability and proliferation.

- Reagents & Materials:
 - Hippo-deficient cancer cell line (e.g., NCI-H226) and a Hippo-proficient control line (e.g., NCI-H28).
 - CellTiter-Glo® Luminescent Cell Viability Assay kit.
 - Opaque-walled 96-well cell culture plates.
- Procedure:
 - 1. Seed both cell lines into separate 96-well plates at a low density (e.g., 2,000 cells/well).
 - 2. Allow cells to attach for 24 hours.
 - 3. Treat the cells with a range of concentrations of **TEAD-IN-12** or DMSO vehicle.
 - 4. Incubate the plates for 5-7 days to allow for multiple cell doublings.
 - 5. At the end of the incubation, equilibrate the plates to room temperature for 30 minutes.



- 6. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- 7. Mix on an orbital shaker for 2 minutes to induce cell lysis.
- 8. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- 9. Measure luminescence using a plate-reading luminometer.
- Data Analysis:
 - 1. Normalize the luminescence signal to the DMSO-treated controls.
 - 2. Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition) or EC50 value for each cell line. Comparing the potency between the Hippo-deficient and proficient lines demonstrates selectivity.

Conclusion

TEAD-IN-12 represents a promising therapeutic agent that targets the core transcriptional machinery of the Hippo pathway. By binding to the TEAD lipid pocket, it and other inhibitors in its class allosterically disrupt the oncogenic TEAD-YAP/TAZ complex, offering a robust strategy for treating cancers with aberrant Hippo signaling. The methodologies outlined in this guide provide a framework for the continued evaluation and development of this important new class of targeted cancer therapies.

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